molecular formula C12H10O2S3 B1642327 Bis(2-oxo-2-(2-thienyl)ethyl) sulfide

Bis(2-oxo-2-(2-thienyl)ethyl) sulfide

Cat. No.: B1642327
M. Wt: 282.4 g/mol
InChI Key: XRUVGFSETUZOKG-UHFFFAOYSA-N
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Description

Bis(2-oxo-2-(2-thienyl)ethyl) sulfide is a sulfur-containing heterocyclic compound featuring two 2-thienyl groups linked via sulfide bridges to a central diketone moiety. This structure combines the electron-rich thiophene rings with a flexible sulfide backbone, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via condensation reactions involving 2-thiophenecarboxylic acid derivatives and thiol-containing reagents under controlled conditions, such as ethanol or acetic acid as solvents, followed by crystallization and purification steps . Key physical properties include a molecular formula of C₁₀H₁₀O₂S₃, a molecular weight of 282.38 g/mol, and a melting point range inferred to be 160–170°C based on analogous compounds in the same study . Spectroscopic characterization (IR, NMR, and MS) confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and thienyl (C-S, ~700 cm⁻¹) groups .

Properties

Molecular Formula

C12H10O2S3

Molecular Weight

282.4 g/mol

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1-thiophen-2-ylethanone

InChI

InChI=1S/C12H10O2S3/c13-9(11-3-1-5-16-11)7-15-8-10(14)12-4-2-6-17-12/h1-6H,7-8H2

InChI Key

XRUVGFSETUZOKG-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)CSCC(=O)C2=CC=CS2

Canonical SMILES

C1=CSC(=C1)C(=O)CSCC(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienyl-Containing Derivatives

a. 3-Hydroxy-3-(2-oxo-2-(2-thienyl)ethyl)oxazole-2(1H)-one

  • Structure : Incorporates an oxazole ring instead of a sulfide bridge.
  • Synthesis: Uses ethanol and acetic acid under reflux, similar to the target compound .
  • Bioactivity : Exhibits moderate antifungal activity (inhibition zone: 12–14 mm against Candida albicans), comparable to the target compound’s antimicrobial profile .
  • Physical Properties : Melting point = 180–182°C , molecular weight = 253.29 g/mol .

b. Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate

  • Structure : Replaces thienyl groups with an iso-butylphenyl moiety.
  • Synthesis : Likely involves nucleophilic substitution between ethyl 2-chloro-2-oxoacetate and thiols .
  • Key Differences : Higher molecular weight (310.78 g/mol ) and lipophilicity due to the iso-butylphenyl group, which may reduce solubility in polar solvents .
Sulfide vs. Sulfonic Acid Derivatives

a. N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid

  • Structure : Contains a sulfonic acid group (-SO₃H) instead of a sulfide (-S-).
  • Properties : Water-soluble due to the hydrophilic sulfonic acid and hydroxyethyl groups (melting point = 152–154°C ) .

b. Toluene-4-sulfonic Acid 2-Oxo-2-[3-(5-aryl-[1,3,4]oxadiazol-2-yl)thioureido]ethyl Esters

  • Structure : Features a sulfonic acid ester and oxadiazole ring.
  • Bioactivity : Demonstrates stronger fungicidal activity (e.g., >90% inhibition against Botrytis cinerea) compared to Bis(2-oxo-2-(2-thienyl)ethyl) sulfide, likely due to the oxadiazole’s electron-withdrawing effects .
Other Sulfur-Containing Compounds

a. Bis(2-chloroethyl) Sulfide (Mustard Gas)

  • Structure : Contains reactive chloroethyl groups instead of thienyl-diketone moieties.
  • Reactivity: Highly toxic due to alkylating properties, unlike the target compound’s non-alkylating sulfide bridge .

b. Bis(2-ethylhexyl) Terephthalate (DOTP)

  • Structure : A phthalate ester with long alkyl chains.
  • Applications : Used as a plasticizer, highlighting the divergence in utility between industrial esters and bioactive thienyl sulfides .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity (Inhibition Zone, mm)
This compound C₁₀H₁₀O₂S₃ 282.38 160–170* Thienyl, sulfide, diketone 10–12 (bacterial)
3-Hydroxy-3-(2-oxo-2-(2-thienyl)ethyl)oxazole-2(1H)-one C₉H₇NO₃S₂ 253.29 180–182 Thienyl, oxazole, diketone 12–14 (fungal)
Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate C₁₄H₁₈O₃S 310.78 Not reported Iso-butylphenyl, sulfide, ester Not tested
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid C₆H₁₅NO₅S 213.25 152–154 Sulfonic acid, hydroxyethyl None (buffer)
Toluene-4-sulfonic acid oxadiazole ester C₁₆H₁₄N₄O₅S₂ 422.44 Not reported Sulfonic acid, oxadiazole >90% fungal inhibition

*Inferred from analogous compounds in .

Key Research Findings

  • Synthetic Flexibility: this compound shares synthetic routes (e.g., ethanol/acetic acid reflux) with other thienyl derivatives but requires precise stoichiometry to avoid byproducts like oxazole or indole rings .
  • Bioactivity Trends : Thienyl-containing compounds generally show moderate antimicrobial activity, which is enhanced by electron-deficient heterocycles (e.g., oxadiazole in ) but reduced by bulky substituents (e.g., iso-butylphenyl in ).
  • Solubility Limitations : The sulfide backbone in the target compound confers lower water solubility compared to sulfonic acid derivatives, necessitating DMSO for biological assays .

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